Stannane, ethyltrimethyl-

Description

Historical Development of Organotin Chemistry and its Significance in Main Group Element Research

The journey of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.org This was followed in 1852 by Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a milestone often considered the true beginning of organotin chemistry. lupinepublishers.comlupinepublishers.comeuropub.co.uk The early 20th century saw significant growth in the field, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the fundamental understanding of these compounds during this period. lupinepublishers.comlupinepublishers.comeuropub.co.uk

A major turning point for organotin chemistry came with the discovery of its industrial applications. lupinepublishers.comlupinepublishers.comeuropub.co.uk In the 1940s, organotin compounds were first used as stabilizers for polyvinyl chloride (PVC), a role they continue to excel in today. lupinepublishers.com This discovery, along with their subsequent use as agrochemicals, biocides, and wood preservatives, spurred a resurgence of interest in the field. lupinepublishers.comlupinepublishers.comeuropub.co.uk The work of van der Kerk and his colleagues in the Netherlands was particularly influential in this commercial expansion. lupinepublishers.comlupinepublishers.comeuropub.co.uk

From a fundamental research perspective, organotin chemistry has been crucial for advancing the understanding of main group elements. numberanalytics.com The ability of the tin atom in organotin compounds to expand its coordination number beyond the typical four, a finding that emerged in the early 1960s, challenged existing bonding theories. lupinepublishers.comlupinepublishers.comeuropub.co.uk The characterization of the first five-coordinate triorganotin halide complex, a trimethyltin (B158744) chloride pyridine (B92270) adduct, opened up new avenues of research into hypercoordinated species. lupinepublishers.comlupinepublishers.comeuropub.co.uk The study of organotin compounds continues to provide valuable insights into bonding, structure, and reactivity within the main group elements. numberanalytics.com

Classification and Structural Diversity within the Organostannane Family

Organostannane compounds are broadly classified based on the number of organic groups attached to the tin atom. tuvsud.comdcceew.gov.au This classification system gives rise to four main categories:

Tetraorganotins (R4Sn): These compounds have four organic substituents bonded to the tin atom. They are generally stable and serve as precursors for other organotin compounds. dcceew.gov.au

Triorganotins (R3SnX): With three organic groups and one anionic substituent (like a halide or hydroxide), these compounds are known for their biological activity and are used as fungicides and bactericides. dcceew.gov.au

Diorganotins (R2SnX2): Containing two organic groups and two anionic substituents, this class is widely used as heat stabilizers for PVC and as catalysts in the production of polyurethane foams. tuvsud.comdcceew.gov.au

Monoorganotins (RSnX3): These compounds, with one organic group and three anionic substituents, also find application as PVC heat stabilizers. dcceew.gov.au

The structural diversity of organostannanes is a key feature of their chemistry. researchgate.nettandfonline.compreprints.org This diversity arises from several factors, including the flexibility in coordination numbers and geometries around the tin atom, and the ability of ligands to adopt various bonding modes. researchgate.nettandfonline.com While tetraorganotins typically exhibit a tetrahedral geometry, the other classes can display a range of coordination numbers from four to seven. wikipedia.orgacs.org

For instance, triorganotin halides often adopt a trigonal bipyramidal geometry. lupinepublishers.com Diorganotin compounds can exhibit even greater structural variability, with coordination numbers of five, six, or seven, leading to geometries such as distorted trigonal bipyramidal, octahedral, or pentagonal bipyramidal. acs.orgresearchgate.net This structural richness is a direct consequence of the tin atom's ability to act as a Lewis acid and engage in hypervalent interactions. acs.org

Positioning of Ethyltrimethylstannane within the Broader Organotin Compound Landscape

Ethyltrimethylstannane, with the chemical formula (CH3)3SnC2H5, falls into the category of tetraorganotin compounds. chemeo.com Specifically, it is an unsymmetrical tetraalkylstannane, meaning it has different alkyl groups attached to the central tin atom. These types of compounds are often synthesized and then used as starting materials for other organotin derivatives through redistribution reactions. wikipedia.org

From a structural standpoint, ethyltrimethylstannane is expected to have a tetrahedral geometry around the tin atom, which is characteristic of tetraorgano derivatives. wikipedia.org As a fully alkylated organotin, it is a relatively stable compound. wikipedia.org

In the broader context of organotin applications, while ethyltrimethylstannane itself may not have direct large-scale industrial uses like some of its di- and tri-substituted counterparts, it serves as a valuable model compound in research. For example, its photochemical decomposition has been studied to understand the fundamental reaction pathways of organostannanes. caltech.edu Furthermore, unsymmetrical tetraalkylstannanes like ethyltrimethylstannane are crucial intermediates in the Kocheshkov redistribution reaction, a key industrial process for producing organotin halides. wikipedia.orgresearchgate.net This reaction involves heating a tetraalkylstannane with tin tetrachloride to obtain tri-, di-, and monoalkyltin chlorides, which are the direct precursors to the vast majority of commercially important organotin products. wikipedia.orgresearchgate.net

Overview of Research Trajectories in Organotin Chemistry

Current research in organotin chemistry is multifaceted, building upon its rich history while exploring new frontiers. Some of the key research trajectories include:

Development of New Catalysts: Organotin compounds, particularly diorganotin derivatives, are effective catalysts for various organic reactions, including the formation of polyurethanes and the vulcanization of silicones. wikipedia.org Ongoing research focuses on designing more efficient and selective organotin catalysts for these and other transformations.

Materials Science Applications: Monoorganotin compounds like n-butyltin trichloride (B1173362) are used in chemical vapor deposition to create tin dioxide layers on glass. wikipedia.org Research is exploring the use of various organotin precursors for the synthesis of novel materials with specific electronic or optical properties.

Medicinal Chemistry: There is significant interest in the therapeutic potential of organotin compounds, particularly as anti-cancer agents. preprints.orgresearchgate.netmdpi.com Research in this area focuses on synthesizing new organotin complexes with enhanced biological activity and reduced toxicity. preprints.orgresearchgate.net This includes the development of water-soluble di- and triorganotin compounds to improve their bioavailability. researchgate.net

Supramolecular Chemistry: The ability of organotin compounds to form complex structures with varying coordination numbers makes them attractive building blocks in supramolecular chemistry. acs.org Researchers are investigating how intermolecular interactions can be used to control the assembly of organotin molecules into larger, functional architectures. acs.org

Environmental and Analytical Chemistry: Due to the widespread use and persistence of some organotin compounds, particularly tributyltin, there is ongoing research to develop more sensitive and robust analytical methods for their detection and monitoring in the environment. researchgate.netport.ac.uk This includes advancements in chromatography and mass spectrometry techniques. researchgate.netport.ac.uk

Chemical and Physical Properties of Ethyltrimethylstannane

| Property | Value |

| Chemical Formula | C5H14Sn |

| CAS Number | 3531-44-0 |

| Molecular Weight | 192.88 g/mol |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Enthalpy of Combustion (liquid) | Data available |

| Enthalpy of Formation (gas) | Data available |

| Enthalpy of Formation (liquid) | Data available |

| Enthalpy of Vaporization | Data available |

| Ionization Energy | Data available |

Data sourced from Cheméo chemeo.com

Structure

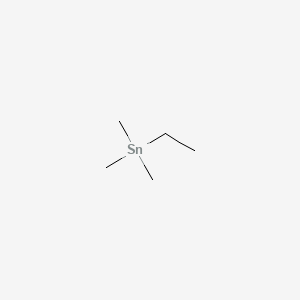

2D Structure

Properties

IUPAC Name |

ethyl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.3CH3.Sn/c1-2;;;;/h1H2,2H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYIOWXZMNKCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188818 | |

| Record name | Stannane, ethyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3531-44-0 | |

| Record name | Stannane, ethyltrimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, ethyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Ethyltrimethylstannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of ethyltrimethylstannane by providing detailed information about the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn.

Proton (¹H) NMR for Ligand Environment Analysis

Proton NMR spectroscopy of ethyltrimethylstannane reveals the distinct electronic environments of the ethyl and trimethyl protons. The protons on the three methyl groups attached to the tin atom are chemically equivalent and thus give rise to a single resonance signal. Similarly, the methylene (B1212753) and methyl protons of the ethyl group are distinct from each other and from the trimethyl protons.

The spectrum is characterized by a triplet for the methyl protons of the ethyl group and a quartet for the methylene protons, a pattern that arises from spin-spin coupling between these adjacent, non-equivalent protons. orgchemboulder.com The integration of these signals corresponds to the number of protons in each group. The chemical shifts are influenced by the electronegativity of the tin atom and the diamagnetic anisotropy of the surrounding bonds. chemistrysteps.comlibretexts.org

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (from ethyl) | ~0.9 | Triplet | ~7-8 |

| -CH₂- | ~0.6 | Quartet | ~7-8 |

| -Sn(CH₃)₃ | ~0.1 | Singlet with ¹¹⁷Sn/¹¹⁹Sn satellites | - |

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and the spectrometer frequency.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides insight into the carbon framework of ethyltrimethylstannane. libretexts.orgpressbooks.pub Due to the different chemical environments, the methyl carbons of the trimethylstannyl group, the methylene carbon, and the methyl carbon of the ethyl group each produce a distinct signal. libretexts.org The low natural abundance and weaker magnetic moment of ¹³C often necessitate proton decoupling to simplify the spectrum and enhance signal intensity. pressbooks.pub

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C H₃ (from ethyl) | ~10-15 |

| -C H₂- | ~5-10 |

| -Sn(C H₃)₃ | ~ -5 to 0 |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent.

Tin-119 (¹¹⁹Sn) NMR for Direct Coordination Environment of Tin

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic environment directly at the tin center. For ethyltrimethylstannane, a single resonance is typically observed, indicating a single chemical environment for the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly dependent on the nature of the alkyl groups attached to it. The tetra-coordinate nature of the tin atom in ethyltrimethylstannane results in a characteristic chemical shift value.

| Nucleus | Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | ~ -5 to +5 |

Note: The chemical shift is relative to a standard such as tetramethyltin (B1198279) and can vary with solvent and temperature.

Deuterium (B1214612) NMR for Conformational Studies and Orientational Order

Deuterium (²H) NMR spectroscopy can be employed to study the dynamics and conformational preferences of ethyltrimethylstannane. numberanalytics.comillinois.edu By selectively replacing protons with deuterium atoms, for example in the ethyl group, changes in the deuterium NMR spectrum can provide information on the rates and mechanisms of bond rotation and molecular tumbling. nih.govresearchgate.net This technique is particularly useful for studying molecules in anisotropic environments, such as liquid crystals, or for probing subtle changes in molecular motion in the solid state. nih.gov However, specific deuterium NMR data for ethyltrimethylstannane is not widely reported in readily accessible literature, reflecting the specialized nature of such studies. The chemical shifts in deuterium NMR are equivalent to those in proton NMR. illinois.edu

| Deuterated Group (Hypothetical) | Expected Chemical Shift (δ, ppm) | Potential Information Gained |

| -CD₂-CH₃ | ~0.6 | Rotational dynamics of the C-C bond |

| -CH₂-CD₃ | ~0.9 | Rotational dynamics of the methyl group |

| -Sn(CD₃)₃ | ~0.1 | Dynamics of the trimethylstannyl group |

Note: This table is illustrative of the potential application of deuterium NMR. Specific experimental data is required for definitive analysis.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provide valuable information about the functional groups and bonding within a molecule by probing its vibrational energy levels. wikipedia.orguni-siegen.de

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of ethyltrimethylstannane displays characteristic absorption bands corresponding to the various vibrational modes of its constituent chemical bonds. bruker.comedinst.comyoutube.com These include stretching and bending vibrations of the C-H and Sn-C bonds. The positions of these bands are indicative of the bond strengths and the masses of the atoms involved. bhu.ac.in

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

| C-H stretching | 2850 - 3000 | Symmetric and asymmetric stretches of CH₃ and CH₂ groups |

| C-H bending | 1370 - 1470 | Bending vibrations of CH₃ and CH₂ groups |

| Sn-C stretching | ~500 - 550 | Symmetric and asymmetric stretches of Sn-C bonds |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (gas, liquid, or solid) and intermolecular interactions.

Mössbauer Spectroscopy for Local Electronic and Magnetic Properties of Tin Nuclei

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic and magnetic environment of specific atomic nuclei. libretexts.org In the context of ethyltrimethylstannane, ¹¹⁹Sn Mössbauer spectroscopy provides invaluable data on the tin atom within the molecule. rsc.orgresearchgate.net The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). researchgate.netmdpi.com

The isomer shift is dependent on the s-electron density at the nucleus and is therefore indicative of the oxidation state of the tin atom. For organotin(IV) compounds like ethyltrimethylstannane, the isomer shift typically falls within a well-defined range. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the nature of the chemical bonds. In ethyltrimethylstannane, the presence of different alkyl groups (ethyl and methyl) attached to the tin atom creates an asymmetric electronic environment, leading to a non-zero quadrupole splitting.

| Parameter | Significance for Ethyltrimethylstannane | Typical Expected Range for Sn(IV) Compounds (mm/s) |

| Isomer Shift (δ) | Indicates the oxidation state (IV) of the tin atom and the s-electron density at the nucleus. | 0.0 - 2.1 |

| Quadrupole Splitting (ΔEQ) | Reflects the asymmetry of the electronic environment around the tin nucleus due to the different alkyl substituents. | 0.0 - 4.0 |

This table presents expected ranges based on general knowledge of organotin(IV) compounds, as specific data for ethyltrimethylstannane was not found in the search results.

Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV/Vis spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ethz.chsci-hub.se For saturated organometallic compounds like ethyltrimethylstannane, which lack traditional chromophores, the electronic transitions typically occur in the far-UV region. These transitions generally involve the excitation of electrons from σ-bonding orbitals to higher energy σ-antibonding orbitals (σ → σ transitions). Such transitions are high in energy and thus appear at shorter wavelengths. ethz.ch

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. core.ac.ukhoriba.comjascoinc.com Generally, for a molecule to be fluorescent, it needs to have a rigid, planar structure and conjugated π systems. Saturated alkyltins like ethyltrimethylstannane are not expected to be fluorescent as they lack the necessary structural and electronic features. Any observed fluorescence would likely be due to impurities. jascoinc.com

| Spectroscopic Technique | Information Gained for Ethyltrimethylstannane | Expected Spectral Region |

| UV/Vis Spectroscopy | Provides information on the high-energy σ → σ* electronic transitions. | Far-UV region (<200 nm) |

| Fluorescence Spectroscopy | Generally not applicable due to the lack of a fluorophore. Can indicate the presence of fluorescent impurities. | No significant emission expected. |

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. birchbiotech.comclu-in.org It is an essential tool for assessing the purity of ethyltrimethylstannane and for analyzing mixtures containing this compound. libretexts.orgchromatographyonline.com In a typical GC setup, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. clu-in.org The separation is based on the differential partitioning of the components between the mobile and stationary phases. ccsknowledge.com

The purity of an ethyltrimethylstannane sample can be determined by analyzing the resulting chromatogram. birchbiotech.com A pure sample should ideally show a single, sharp peak corresponding to ethyltrimethylstannane. The presence of additional peaks indicates the presence of impurities. libretexts.org The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of the purity. birchbiotech.com

For accurate purity assessment, the choice of the GC column and the operating conditions (e.g., temperature program, carrier gas flow rate) are crucial. A non-polar or medium-polarity column is typically suitable for the analysis of organotin compounds. Coupling the gas chromatograph to a mass spectrometer (GC-MS) provides an even more powerful analytical tool, as it allows for the definitive identification of the separated components based on their mass spectra. nih.gov

| Parameter | Description | Significance for Ethyltrimethylstannane Analysis |

| Retention Time (RT) | The time it takes for the compound to travel through the column to the detector. | A characteristic property that helps in identifying ethyltrimethylstannane under specific GC conditions. |

| Peak Area | The area under the chromatographic peak. | Proportional to the amount of ethyltrimethylstannane present, used for quantitative analysis and purity determination. birchbiotech.com |

| Column Type | The stationary phase within the GC column. | A non-polar or medium-polarity column is generally effective for separating organotin compounds. |

| Detector | The device that measures the eluting components. | A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) provides structural information for identification. nih.gov |

Reactivity and Mechanistic Investigations of Ethyltrimethylstannane

Fundamental Carbon-Tin Bond Reactivity

The reactivity of ethyltrimethylstannane is fundamentally dictated by the nature of its carbon-tin (C-Sn) bonds. The selective cleavage of either the ethyl-tin or a methyl-tin bond is a key aspect of its chemistry, particularly in cross-coupling reactions where the transfer of a specific organic group is desired.

Bond Dissociation Energies and Stability Considerations

The BDE for a generic R-Sn(CH₃)₃ bond can be calculated using the following thermodynamic cycle:

BDE(R-Sn) = ΔfH°(R•) + ΔfH°(•Sn(CH₃)₃) - ΔfH°(R-Sn(CH₃)₃)

Where:

ΔfH°(R•) is the standard enthalpy of formation of the radical R.

ΔfH°(•Sn(CH₃)₃) is the standard enthalpy of formation of the trimethylstannyl radical.

ΔfH°(R-Sn(CH₃)₃) is the standard enthalpy of formation of the organostannane.

Using available data from the National Institute of Standards and Technology (NIST) database, we can gather the necessary enthalpy of formation values to estimate the BDEs for the ethyl-tin and methyl-tin bonds in ethyltrimethylstannane. anl.govnist.govaip.orgnist.gov

| Species | Formula | Enthalpy of Formation (kJ/mol) |

| Ethyl radical | C₂H₅• | 119 ± 2 nist.gov |

| Methyl radical | CH₃• | 147 ± 1 nist.gov |

| Stannane (B1208499), ethyltrimethyl- (gas) | C₅H₁₄Sn | -55.2 ± 2.5 |

The enthalpy of formation for the trimethylstannyl radical (•Sn(CH₃)₃) is also required for this calculation. While not directly available for the radical, related thermochemical data can be used to derive an estimated value. Based on these data, the Sn-C(methyl) bond is generally found to be slightly stronger than the Sn-C(ethyl) bond in tetraalkylstannanes. This difference in bond energy, although small, plays a role in the selectivity of group transfer.

Mechanisms of Selective Organo Group Transfer

In the context of cross-coupling reactions, the transfer of an organic group from the tin atom to the palladium center is a critical step. For mixed organostannanes like ethyltrimethylstannane, the preferential transfer of one group over another is a key consideration. The general trend for group transfer in Stille couplings follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org

When considering the competition between two different alkyl groups, such as ethyl and methyl, the selectivity is less pronounced. However, subtle electronic and steric factors can influence which group is transferred. The slightly weaker Sn-C(ethyl) bond suggests that the ethyl group might be more readily cleaved. Furthermore, the nature of the palladium complex and the reaction conditions can also play a significant role in directing the selectivity of the group transfer. The precise mechanism often involves a transmetalation step where the organostannane exchanges an organic group with the palladium catalyst. The transition state of this step is sensitive to the steric bulk and electronic properties of the transferring group and the ligands on the palladium center.

Palladium-Catalyzed Cross-Coupling Reactions

Ethyltrimethylstannane is a competent coupling partner in the Stille reaction, a powerful method for the formation of carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically an organohalide or triflate. nist.govwikipedia.org

Mechanistic Pathways of the Stille Coupling Reaction

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. anl.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate, cis-[Pd(R¹)(X)L₂].

Transmetalation: The organostannane (in this case, ethyltrimethylstannane) then reacts with the Pd(II) complex. One of the organic groups from the tin atom is transferred to the palladium center, displacing the halide or triflate, to form a new Pd(II) intermediate, trans-[Pd(R¹)(R²)L₂]. This step is often the rate-determining step of the reaction.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are then coupled and eliminated from the palladium, forming the new carbon-carbon bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Influence of Ligand Design on Catalytic Activity and Selectivity

The choice of ligand on the palladium catalyst is crucial for the success of the Stille reaction. Ligands play a key role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. Phosphine (B1218219) ligands are commonly employed in Stille couplings.

The electronic and steric properties of the phosphine ligand can significantly impact the rates of the individual steps in the catalytic cycle. For instance, electron-rich and bulky phosphine ligands can promote the oxidative addition step. Conversely, the transmetalation step is often favored by less coordinating, more labile ligands that can dissociate to create a vacant coordination site on the palladium center.

In the case of ethyltrimethylstannane, where there is a potential for competitive transfer of ethyl and methyl groups, the ligand can influence this selectivity. Bulky ligands may favor the transfer of the less sterically demanding methyl group, while electronic effects of the ligand can also play a role in modulating the relative rates of transfer of the two alkyl groups.

| Ligand Type | General Effect on Stille Coupling |

| Electron-rich phosphines | Promote oxidative addition |

| Bulky phosphines | Can influence selectivity and promote reductive elimination |

| Less coordinating ligands | Can accelerate the transmetalation step |

Substrate Scope and Functional Group Compatibility in Cross-Coupling

The Stille reaction is known for its broad substrate scope and excellent functional group tolerance, making it a valuable tool in complex molecule synthesis. nih.govorganic-chemistry.org When using ethyltrimethylstannane as the coupling partner, a variety of organic electrophiles can be employed.

Electrophiles:

Aryl halides and triflates: A wide range of substituted aryl bromides, iodides, and triflates are effective coupling partners.

Vinyl halides and triflates: Both cyclic and acyclic vinyl halides and triflates can be used.

Acyl chlorides: These can be coupled to form ketones.

One of the significant advantages of the Stille coupling is its compatibility with a wide array of functional groups on both the organostannane and the electrophile. This tolerance allows for the coupling of complex and highly functionalized molecules without the need for extensive protecting group strategies.

| Functional Group | Compatibility |

| Esters | Tolerated |

| Amides | Tolerated |

| Ketones | Tolerated |

| Aldehydes | Generally tolerated |

| Alcohols | Tolerated |

| Ethers | Tolerated |

| Nitriles | Tolerated |

This broad functional group compatibility makes the Stille reaction with ethyltrimethylstannane a versatile method for the introduction of an ethyl group into various organic scaffolds.

Atom-Transfer Reactions Involving Stannyl (B1234572) Radicals

Atom-transfer reactions are a cornerstone of organotin chemistry, where the facile homolytic cleavage of a tin-hydrogen or tin-carbon bond provides a source of triorganostannyl radicals. These radicals play a pivotal role in a multitude of organic transformations.

Generation of Triorganostannyl Radicals from Stannanes

Triorganostannyl radicals, including the ethyltrimethylstannyl radical, can be generated from their corresponding stannane precursors through various methods, most notably through photolytic or thermal initiation. The photolysis of ethyltrimethylstannane vapor at 185 nm has been shown to yield several gaseous hydrocarbon products, indicating the formation of radical species. rsc.org The primary photochemical processes involve the homolytic cleavage of the tin-carbon bonds.

The major primary reactions upon photolysis of ethyltrimethylstannane are the formation of ethene and trimethylstannyl hydride, and the generation of ethyl and methyl radicals along with tin-containing fragments. rsc.org The quantum yields for the formation of radical products can be influenced by subsequent radical abstraction reactions from the parent stannane. rsc.org

Table 1: Quantum Yields of Gaseous Products from the Photolysis of Ethyltrimethylstannane at 185 nm rsc.org | Product | Quantum Yield (Φ) | | :--- | :--- | | Ethylene | 0.40 | | Ethane | | Methane | | Propane | | Butane |

The addition of inert gases like nitrogen or argon can significantly reduce the yields of these products, suggesting the involvement of an excited state precursor that can be collisionally deactivated. rsc.org Conversely, the presence of oxygen as a radical scavenger reduces the yields of certain products to zero, further confirming the radical nature of the reaction. rsc.org

Mechanistic Role of Stannyl Radicals in Organic Transformations

The general mechanism for a radical chain reaction involving a triorganostannane is as follows:

Initiation: Generation of the stannyl radical (e.g., via photolysis or thermal decomposition of an initiator like AIBN).

Propagation:

The stannyl radical abstracts a halogen from an organic halide (RX) to form a triorganotin halide and an alkyl radical (R•).

The alkyl radical undergoes a desired transformation (e.g., cyclization).

The transformed radical abstracts a hydrogen atom from the triorganostannane to form the final product and regenerate the stannyl radical, which continues the chain.

Termination: Combination of two radical species.

The efficiency of these processes depends on the relative rates of the propagation steps. The use of tributyltin hydride (Bu₃SnH) is more common in synthetic applications due to its favorable reactivity and the relative stability of the resulting tributyltin radical.

Transmetallation Reactions with Organolithium Reagents and Other Metal Species

Transmetallation, the exchange of organic groups between two different metals, is a fundamental reaction in organometallic chemistry. Tetraorganostannanes like ethyltrimethylstannane can undergo transmetallation with highly reactive organometallic reagents, such as organolithium compounds. This reaction, often referred to as a tin-lithium exchange, is a powerful tool for the preparation of new organolithium species that might be difficult to access through other methods. wikipedia.org

The reaction of a tetraalkylstannane with an organolithium reagent, typically an alkyllithium like n-butyllithium, results in the cleavage of a tin-carbon bond and the formation of a new organolithium reagent and a more stable organotin compound. The driving force for this reaction is the formation of a more stable carbanion (as the organolithium species) from a less stable one.

While specific studies detailing the transmetallation of ethyltrimethylstannane with organolithium reagents were not found in the provided search results, the general principles of Li/Sn exchange are well-documented. wikipedia.org The reaction is typically fast, even at low temperatures. The byproducts, such as trialkyl(butyl)stannanes, are generally unreactive towards alkyllithium reagents, which is an advantage in synthetic applications. wikipedia.org

Table 2: General Reactivity in Tin-Lithium Exchange

| Stannane Substrate | Organolithium Reagent | Products | General Observations |

|---|

For ethyltrimethylstannane, the reaction with an alkyllithium could potentially lead to the cleavage of either a tin-ethyl or a tin-methyl bond. The selectivity of this cleavage would depend on the relative stability of the corresponding ethyl- and methyllithium (B1224462) species and the steric environment around the tin atom.

Reactivity with Electrophilic Substrates

Ethyltrimethylstannane, while not strongly nucleophilic, can react with certain electrophilic substrates, particularly in the presence of a catalyst. The nature of these reactions is highly dependent on the electrophile and the reaction conditions.

Reactions with Acyl Chlorides and Related Compounds

The reaction of organostannanes with acyl chlorides is a well-established method for the synthesis of ketones, known as the Stille cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process involves the coupling of an organostannane with an organic electrophile, such as an acyl chloride.

The catalytic cycle of the Stille reaction generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the acyl chloride to form a Pd(II) intermediate.

Transmetallation: The organostannane transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the ketone product, regenerating the Pd(0) catalyst.

While specific examples detailing the Stille coupling of ethyltrimethylstannane with acyl chlorides are not prevalent in the provided search results, the reaction is expected to proceed according to the general mechanism. The transfer of the ethyl or methyl group from tin to palladium would be a key step. The relative transfer rates of different alkyl groups from tin can influence the product distribution if the stannane is unsymmetrical. Generally, smaller, less sterically hindered alkyl groups can transfer more readily.

Table 3: Representative Stille Coupling of Organostannanes with Acyl Chlorides wikipedia.org

| Organostannane | Acyl Chloride | Catalyst | Product | Yield (%) |

|---|

These reactions provide a versatile and high-yielding route to a wide variety of ketones under relatively mild conditions. libretexts.org

Hydrolysis Behavior and Stability in Protic Media

The stability of tetraorganotin compounds like ethyltrimethylstannane in protic media is generally high. The tin-carbon bonds are covalent and not readily cleaved by water. However, under forcing conditions or in the presence of acid or base catalysts, hydrolysis can occur, leading to the cleavage of one or more tin-alkyl bonds to form organotin hydroxides or oxides.

The hydrolysis of related alkyltin trichlorides has been studied, and it is known that the rate and products of hydrolysis are highly dependent on the reaction conditions, such as pH and temperature. wikipedia.org While tetraalkylstannanes are significantly more resistant to hydrolysis than their halogenated counterparts, prolonged exposure to acidic or basic aqueous solutions can lead to slow decomposition.

The mechanism of acid-catalyzed hydrolysis likely involves the protonation of one of the alkyl groups, making it a better leaving group, followed by nucleophilic attack of water at the tin center. In basic media, hydroxide (B78521) can act as a nucleophile, attacking the tin atom and displacing an alkyl group.

Due to the relatively low polarity of the Sn-C bond and the steric shielding of the tin atom by the four alkyl groups, ethyltrimethylstannane is expected to be stable under neutral aqueous conditions at ambient temperature. Its stability in protic media is a key property that allows for its use in a variety of organic reactions that are carried out in the presence of water or alcohols.

Mechanistic Insights in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide range of chemical transformations. Organotin compounds have been employed in various catalytic cycles, often acting as radical precursors or intermediates. However, specific mechanistic studies detailing the involvement of ethyltrimethylstannane in photoredox catalysis are scarce.

A typical investigation into the photoredox mechanism involving a compound like ethyltrimethylstannane would involve several key experiments:

Luminescence Quenching Studies: These experiments would determine if ethyltrimethylstannane can interact with the excited state of a photocatalyst. By measuring the emission intensity of the photocatalyst in the presence of varying concentrations of ethyltrimethylstannane, a Stern-Volmer quenching constant (Ksv) could be determined. A significant Ksv value would suggest a direct interaction, either through energy transfer or electron transfer.

Cyclic Voltammetry: Measuring the oxidation and reduction potentials of ethyltrimethylstannane would be crucial to assess the thermodynamic feasibility of it acting as either an electron donor (reductive quenching) or an electron acceptor (oxidative quenching) in a photoredox cycle.

Radical Trapping Experiments: To confirm the generation of radical intermediates from ethyltrimethylstannane, radical trapping agents would be introduced into the reaction. The identification of trapped radical adducts would provide strong evidence for a radical-mediated pathway.

Quantum Yield Measurements: Determining the quantum yield of a reaction involving ethyltrimethylstannane would provide insight into the efficiency of the photochemical process and could help to distinguish between a chain reaction mechanism and a process where each photon absorption event leads to a single product molecule.

Without such dedicated studies on ethyltrimethylstannane, its precise role and the associated mechanistic pathways in photoredox catalysis remain speculative.

Kinetic Studies and Determination of Reaction Rates and Activation Parameters

Kinetic studies are fundamental to understanding the reactivity of a chemical compound by quantifying the rates of its reactions and the energetic barriers to those reactions. For ethyltrimethylstannane, this would involve measuring its rate of consumption or the rate of formation of products in various chemical processes, particularly radical reactions where organostannanes are often involved.

The determination of reaction rates typically involves monitoring the concentration of reactants or products over time using techniques such as spectroscopy or chromatography. The rate constant (k) for a reaction is a key parameter derived from these measurements.

Furthermore, by studying the temperature dependence of the rate constant, important activation parameters can be determined using the Arrhenius equation:

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor (related to the frequency of collisions)

Ea is the activation energy (the minimum energy required for the reaction to occur)

R is the ideal gas constant

T is the absolute temperature

A comprehensive kinetic study on ethyltrimethylstannane would yield data tables of rate constants at different temperatures and the calculated activation parameters.

Table 4.7.1: Hypothetical Reaction Rate Constants and Activation Parameters for a Reaction of Ethyltrimethylstannane

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |

| 298 | Data not available | Data not available | Data not available |

| 308 | Data not available | Data not available | Data not available |

| 318 | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific experimental data for ethyltrimethylstannane is not currently available in the surveyed literature.

Heavy-Atom Kinetic Isotope Effect Studies for Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the change in reaction rate upon isotopic substitution. wikipedia.org While hydrogen KIEs (¹H/²H) are common, heavy-atom KIEs, involving isotopes of elements like carbon (¹²C/¹³C) or, in this case, tin, can provide unique insights into bond-breaking and bond-forming steps at the transition state. ed.ac.uk

For a reaction involving ethyltrimethylstannane, a heavy-atom KIE study would compare the reaction rate of the natural abundance compound with a compound enriched with a heavier tin isotope (e.g., ¹²⁴Sn vs. ¹¹⁶Sn). The magnitude of the KIE (k_light/k_heavy) can indicate the extent to which bonds to the tin atom are altered in the rate-determining step of the reaction.

Recently, research has explored the mass-independent fractionation of tin isotopes induced by the magnetic isotope effect (MIE), which arises from the interaction of nuclear spins with unpaired electrons in radical intermediates. pnas.orgnih.gov This effect can distinguish between different reaction pathways involving radical pairs.

A study investigating the heavy-atom KIE for a reaction of ethyltrimethylstannane would involve:

Synthesis of isotopically labeled ethyltrimethylstannane.

Precise measurement of the reaction rates for both the isotopically light and heavy compounds under identical conditions.

Calculation of the KIE value.

Comparison of the experimental KIE with theoretical values calculated for different proposed transition state structures.

Table 4.8.1: Hypothetical Tin Kinetic Isotope Effect for a Reaction of Ethyltrimethylstannane

| Reaction Type | Isotopic Pair | Experimental KIE (k_light/k_heavy) | Mechanistic Implication |

| Radical Abstraction | ¹¹⁶Sn / ¹²⁴Sn | Data not available | Data not available |

| Oxidative Addition | ¹¹⁶Sn / ¹²⁴Sn | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific experimental heavy-atom KIE data for ethyltrimethylstannane is not available in the reviewed scientific literature.

The absence of such specific studies for ethyltrimethylstannane limits a detailed, data-driven discussion of its reaction mechanisms based on this powerful technique.

Applications in Advanced Organic Synthesis

Diverse Carbon-Carbon Bond Formation Methodologies

The primary application of ethyltrimethylstannane in organic synthesis is as a nucleophilic partner in reactions that create new carbon-carbon bonds. The ethyl group can be selectively transferred in palladium-catalyzed reactions, leaving the trimethylstannyl moiety as a byproduct. This capability is harnessed in several powerful synthetic strategies.

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. nih.gov This palladium-catalyzed cross-coupling reaction joins an organostannane with an organic halide or pseudohalide. nih.govorganic-chemistry.org Organostannanes like ethyltrimethylstannane are valued in this context for their stability to air and moisture, tolerance of a wide array of functional groups, and their commercial availability or straightforward synthesis. nih.gov

The reaction is broadly applicable to the synthesis of biaryl and vinyl compounds, which are common structural motifs in pharmaceuticals and materials science. In a typical Stille coupling, an aryl or vinyl halide (or triflate) is reacted with the organostannane in the presence of a palladium catalyst. organic-chemistry.org The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov When using a tetraalkylstannane such as ethyltrimethylstannane, one of the alkyl groups is selectively transferred.

The versatility of the Stille coupling allows for the union of a wide range of coupling partners, as summarized in the table below.

| Organostannane Partner | Electrophilic Partner (R-X) | Resulting C-C Bond | Typical Product Class |

|---|---|---|---|

| Stannane (B1208499), ethyltrimethyl- | Aryl Halide (Br, I) | C(sp³)-C(sp²) | Ethylarene |

| Stannane, ethyltrimethyl- | Aryl Triflate (OTf) | C(sp³)-C(sp²) | Ethylarene |

| Stannane, ethyltrimethyl- | Vinyl Halide (Br, I) | C(sp³)-C(sp²) | Allylic Compound |

| Stannane, ethyltrimethyl- | Vinyl Triflate (OTf) | C(sp³)-C(sp²) | Allylic Compound |

| Stannane, ethyltrimethyl- | Acyl Chloride (COCl) | C(sp³)-C(sp²) | Ketone |

While ethyltrimethylstannane is not directly used, its close analogues are precursors for generating more complex stannanes, such as imidoylstannanes. An effective method for preparing these compounds involves the reaction of a triorganostannyllithium species with an imidoyl chloride. electronicsandbooks.com This preparation is successful when the tin atom bears methyl substituents. The trimethylstannyllithium can be generated from precursors like hexamethyldistannane.

The resulting imidoylstannanes are valuable synthetic intermediates, functioning as acylanion equivalents. electronicsandbooks.com For instance, they react with acyl chlorides to produce α-keto imines in high yields. These products can be subsequently hydrolyzed to access α-diketones, which are important building blocks in various synthetic pathways. Furthermore, transmetalation of imidoylstannanes with organolithium reagents generates the corresponding imidoyllithium reagents, which can be alkylated to form new C-C bonds. electronicsandbooks.com

In this context, a simple reagent like ethyltrimethylstannane can be used in an early step to install an ethyl group onto a more complex fragment. More commonly, a more elaborate organostannane is prepared and coupled with an organic halide fragment. This powerful bond-forming capacity has been showcased in the total synthesis of numerous complex natural products. For example, the total synthesis of quadrigemine C utilized a double Stille cross-metathesis reaction where a complex organostannane was coupled to two aryl iodide units simultaneously, rapidly assembling the core of the molecule. nih.gov

Precursor for More Complex Coupling Partners in Cascade Reactions

Ethyltrimethylstannane and related simple stannanes can serve as precursors in cascade reactions, where multiple bond-forming events occur in a single pot. One such strategy is the one-pot hydrostannation/Stille coupling sequence. google.comresearchgate.net In this process, a triorganotin hydride is generated in situ and adds across an alkyne (hydrostannation) to form a vinylstannane. google.com This more complex vinylstannane, without being isolated, then participates in a subsequent Stille cross-coupling reaction with an aryl or vinyl halide present in the same reaction vessel. google.com

This approach avoids the handling of potentially unstable organostannane intermediates and streamlines the synthetic process. For example, a one-pot sequence involving a Stille coupling followed by a Heck reaction has been developed for the synthesis of 1,3,5-hexatrienes. wikipedia.org Such cascade sequences demonstrate how a simple tin reagent can initiate a series of transformations to rapidly build molecular complexity.

Role in Stereoselective Transformations

A significant challenge in organic synthesis is the control of stereochemistry. Recent advances have demonstrated that the Stille reaction can be performed with excellent stereochemical control. Specifically, stereoretentive cross-coupling reactions of chiral secondary alkylstannanes have been developed. electronicsandbooks.com This groundbreaking work shows that optically active secondary alkyl groups can be transferred from a tin atom to an aryl halide with complete retention of their absolute configuration. electronicsandbooks.com

To achieve this, specially designed stannanes, such as chiral secondary alkyl azastannatranes, are employed. electronicsandbooks.com The "atrane" structure, which features an internal coordinating nitrogen atom, activates the apical alkyl group for selective transfer and prevents isomerization during the reaction. electronicsandbooks.comnih.gov This methodology is highly general, accommodating a wide variety of aryl electrophiles (chlorides, bromides, iodides, and triflates) and tolerating numerous functional groups. electronicsandbooks.com This development represents a paradigm shift, allowing for the use of isolable, configurationally stable, and optically active alkyl nucleophiles in cross-coupling reactions, which is of particular importance in drug discovery and the synthesis of non-racemic molecules. electronicsandbooks.comnih.gov

| Chiral Stannane Type | Electrophile | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| Optically Active Secondary Alkyl Azastannatrane | Aryl Bromide | Internal N-Sn coordination | Retention of configuration electronicsandbooks.com |

| Optically Active Secondary Alkyl Azastannatrane | Aryl Chloride | Minimal isomerization | Retention of configuration electronicsandbooks.com |

| Optically Active Secondary Alkyl Azastannatrane | Aryl Iodide | Broad functional group tolerance | Retention of configuration electronicsandbooks.com |

| α-(Tributylstannyl) Alcohol Benzoate | Acyl Chloride | Cu(I) cocatalyst | Retention of configuration |

Role in Materials Science and Catalysis

Precursors for Advanced Inorganic Materials

While organotin compounds are utilized as precursors for inorganic materials, specific data on Stannane (B1208499), ethyltrimethyl- in these applications is limited in the current scientific literature.

A comprehensive review of available research indicates a lack of specific studies detailing the use of Stannane, ethyltrimethyl- as a precursor in Photochemical Metal Organic Deposition (PMOD). While other organotin compounds, such as n-butyltin trichloride (B1173362), are used in processes like chemical vapor deposition (CVD) to produce tin dioxide layers on glass, information regarding the photochemical deposition pathways for ethyltrimethylstannane remains scarce. lupinepublishers.comwikipedia.org

There is currently no significant body of research available that describes the application of Stannane, ethyltrimethyl- in the controlled fabrication of doped metal oxide materials. The synthesis of doped metal oxides often involves the use of various metal precursors, but specific methodologies employing ethyltrimethylstannane for this purpose have not been detailed in the reviewed literature. researchgate.netnih.govresearchgate.net Research in this area has explored precursors like tin chloride pentahydrate for creating doped tin oxides through methods such as solvothermal synthesis. researchgate.net

Advanced Additives for Polymerization Processes

The application of specific organotin compounds as advanced additives in polymerization processes is well-established, particularly their role as heat stabilizers for polyvinyl chloride (PVC) and as catalysts for the formation of polyurethanes and other polymers. However, specific research detailing the use of ethyltrimethylstannane as an advanced additive in polymerization is sparse in the available scientific literature. The following discussion is based on the general roles of organotin compounds in these processes.

Organotin compounds are frequently used as catalysts in the production of polymeric materials such as polyurethane (PU), polyester, and self-crosslinking silicone polymers. wikipedia.org They can also function as heat stabilizers in PVC. organicreactions.org

In the context of Ziegler-Natta polymerization of olefins, a catalyst system typically consists of a transition metal compound and a co-catalyst, which is often an organoaluminum compound. libretexts.orgresearchgate.net While organotin compounds are not the primary co-catalysts in these systems, additives can be used to modify the catalyst performance. There is no specific data in the retrieved results indicating the use of ethyltrimethylstannane in this capacity.

In ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone, tin compounds, particularly tin(II) octoate, are effective initiators or catalysts. mdpi.comnih.gov The mechanism generally involves a coordination-insertion pathway. While tetraalkyltins like ethyltrimethylstannane are not the typical catalysts for this reaction, their potential role as a co-catalyst or modifier has not been extensively explored in the available literature.

The synthesis of functionalized polymers can be achieved through various polymerization techniques. nih.govresearchgate.netrsc.org In some instances, organometallic reagents can be involved in initiating or controlling these polymerizations. However, specific examples of ethyltrimethylstannane being used to create advanced functional polymers were not identified in the search results.

Computational Chemistry and Theoretical Studies of Ethyltrimethylstannane

Quantum Chemical Calculations of Molecular Structure and Geometry

Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules with high precision. For ethyltrimethylstannane, methods like Density Functional Theory (DFT) and ab initio calculations are used to predict its equilibrium geometry. These calculations systematically explore the potential energy surface of the molecule to find the lowest energy arrangement of its atoms. youtube.com

The central tin (Sn) atom in ethyltrimethylstannane is bonded to three methyl groups and one ethyl group. In line with Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry around the tin atom is predicted to be tetrahedral, which minimizes the repulsion between the four alkyl groups. youtube.com Computational optimizations confirm this tetrahedral arrangement.

Key geometric parameters, including bond lengths and bond angles, are determined through these calculations. The tin-carbon (Sn-C) bond lengths are a focal point of these studies. For typical tetraalkyltin compounds, Sn-C bond lengths are generally in the range of 2.14 to 2.17 Å. wikipedia.org The bond angles around the central tin atom are expected to be close to the ideal tetrahedral angle of 109.5°, although minor deviations occur due to the different steric requirements of the methyl and ethyl groups.

Table 1: Calculated Geometric Parameters for Ethyltrimethylstannane

| Parameter | Value |

|---|---|

| Sn-C (methyl) Bond Length | ~2.15 Å |

| Sn-C (ethyl) Bond Length | ~2.16 Å |

| C-Sn-C Bond Angle | ~109.5° |

| C-C (ethyl) Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

Note: These are typical values for tetraalkylstannanes derived from computational models.

Conformational Analysis and Energy Landscapes of Ethyltrimethylstannane

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. nih.gov For ethyltrimethylstannane, the most significant rotation is around the Sn-C bond of the ethyl group. This rotation gives rise to different conformers, primarily the staggered and eclipsed forms, analogous to the conformations of ethane. nih.gov

Theoretical calculations can map the energy landscape associated with this rotation. By systematically changing the dihedral angle of the C-Sn-C-C bond and calculating the energy at each step, a potential energy profile is generated. This profile typically shows that the staggered conformation, where the hydrogen atoms on the ethyl group's methylene (B1212753) carbon are positioned between the methyl groups attached to the tin atom, is the most stable energetic minimum. The eclipsed conformation, where these groups are aligned, represents an energy maximum and is the transition state for rotation between staggered conformers. nih.govmsu.edu

The energy difference between the staggered and eclipsed conformations is the rotational barrier. For simple alkanes, these barriers are typically a few kcal/mol. msu.edu Computational methods can predict this barrier for ethyltrimethylstannane, providing insight into the molecule's flexibility and the population of its conformers at different temperatures.

Table 2: Relative Energies of Ethyltrimethylstannane Conformers

| Conformer | Dihedral Angle (C-Sn-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered | 60°, 180°, 300° | 0 (Minimum) |

| Eclipsed | 0°, 120°, 240° | ~3-5 (Maximum) |

Note: The energy values are illustrative of typical rotational barriers in substituted alkanes.

Theoretical Investigations of Bonding Characteristics and Electronic Structure of Tin-Carbon Bonds

The nature of the chemical bonds within ethyltrimethylstannane, particularly the tin-carbon bonds, can be elucidated through theoretical investigations of its electronic structure. The Sn-C bond is a polar covalent bond due to the difference in electronegativity between tin (1.96 on the Pauling scale) and carbon (2.55).

Methods such as Natural Bond Orbital (NBO) analysis are employed to analyze the calculated wave function. researchgate.net NBO analysis provides a localized picture of the bonding, including the charge distribution, hybridization of the atomic orbitals, and the nature of the donor-acceptor interactions between orbitals. For the Sn-C bond, this analysis would quantify the partial positive charge on the tin atom and the partial negative charge on the carbon atoms. It also describes the bond in terms of the hybridization of tin (close to sp³) and carbon (sp³).

The strength and character of the Sn-C bond can also be assessed by calculating bond orders, such as the Mayer bond order. mdpi.com These calculations provide a quantitative measure of the covalent character of the bond.

Table 3: Theoretical Electronic Properties of the Sn-C Bond

| Property | Description | Predicted Value/Nature |

|---|---|---|

| Bond Type | Covalent with ionic character | Polar Covalent |

| Natural Charge on Sn | Partial atomic charge | Positive (δ+) |

| Natural Charge on C | Partial atomic charge | Negative (δ-) |

| Hybridization on Sn | Atomic orbital mixing | ~sp³ |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling chemical reactions, identifying transition states, and calculating activation energies. researchgate.net For ethyltrimethylstannane, a common reaction to study theoretically is its thermal decomposition. A plausible pathway for this decomposition is the homolytic cleavage of a tin-carbon bond to form radicals:

(CH₃)₃SnCH₂CH₃ → (CH₃)₃Sn• + •CH₂CH₃

To model this reaction, computational methods are used to locate the transition state structure on the potential energy surface. scispace.com The transition state is a first-order saddle point, representing the maximum energy point along the minimum energy reaction path. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the identified transition state correctly connects the reactant (ethyltrimethylstannane) to the products (trimethylstannyl and ethyl radicals). scispace.com

Once the reactant and transition state structures and their energies are known, the activation energy for the bond cleavage can be calculated. This provides crucial information about the reaction rate and the thermal stability of the compound. Similar computational approaches can be applied to other potential reactions, such as photolysis, which may also proceed through radical intermediates. nih.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹¹⁹Sn) can be calculated. nih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can help in the assignment of complex NMR spectra. nrel.govmdpi.com

Vibrational Spectroscopy: The vibrational frequencies of ethyltrimethylstannane can be calculated from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). q-chem.com These calculations yield a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks observed in infrared (IR) and Raman spectra. readthedocs.io While harmonic frequency calculations are common, more accurate results can be obtained by accounting for anharmonicity. wisc.eduiastate.edu

Table 4: Representative Predicted Spectroscopic Data for Ethyltrimethylstannane

| Spectrum | Nucleus/Region | Predicted Value |

|---|---|---|

| ¹H NMR | Sn-CH₃ | ~0.1 ppm |

| ¹H NMR | Sn-CH₂- | ~0.8 ppm |

| ¹H NMR | -CH₃ (ethyl) | ~1.2 ppm |

| ¹³C NMR | Sn-CH₃ | ~ -9 ppm |

| ¹³C NMR | Sn-CH₂- | ~8 ppm |

| ¹³C NMR | -CH₃ (ethyl) | ~15 ppm |

| IR Absorption | Sn-C Stretch | ~500-600 cm⁻¹ |

| IR Absorption | C-H Stretch | ~2900-3000 cm⁻¹ |

Note: NMR shifts are relative to TMS. These values are representative and depend on the level of theory and solvent used in the calculation.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.commdpi.com MD simulations model the movements of atoms over time by solving Newton's equations of motion.

For ethyltrimethylstannane, an MD simulation would involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., hexane or water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. actachemscand.org

By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can study various properties:

Solvation Structure: How solvent molecules arrange themselves around the ethyltrimethylstannane molecule.

Intermolecular Interactions: The nature and strength of the non-covalent interactions, primarily van der Waals forces, between ethyltrimethylstannane and the solvent, or between multiple ethyltrimethylstannane molecules. rsc.orguni-halle.de

Dynamical Properties: How the molecule moves and rotates within the solution, and its diffusion coefficient.

These simulations provide a microscopic view of the solution-phase behavior that is often inaccessible to direct experimental observation. mdpi.com

Future Research Directions in Ethyltrimethylstannane Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of organotin compounds often involves the use of organometallic reagents like Grignard or organolithium compounds, which can be hazardous and generate significant waste. lupinepublishers.com Future research should prioritize the development of more sustainable and environmentally friendly methods for the synthesis of ethyltrimethylstannane.

Key Research Objectives:

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions or the use of water as a solvent would significantly improve the environmental footprint of ethyltrimethylstannane synthesis. acs.org Recent advancements in performing organometallic reactions in aqueous media could provide a valuable starting point. nih.gov

Catalytic Routes: Investigating catalytic methods, such as those employing transition metal catalysts, for the direct and selective synthesis of ethyltrimethylstannane from readily available starting materials would be a significant advancement. This could involve the development of novel ligand systems that promote the desired reactivity and selectivity.

Biocatalysis: The application of biocatalysis in organometallic synthesis is a rapidly growing field. mt.comrsc.org Future research could explore the potential of enzymes to catalyze the formation of the tin-carbon bonds in ethyltrimethylstannane, offering a highly selective and environmentally benign synthetic route. wikipedia.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Solvent-Free Synthesis | Reduced solvent waste, simplified purification. | Microwave-assisted reactions, solid-state synthesis. |

| Aqueous Synthesis | Use of a non-toxic, abundant solvent. | Development of water-soluble catalysts and ligands. |

| Catalytic Methods | High atom economy, reduced stoichiometric waste. | Design of selective transition metal catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme screening and engineering for Sn-C bond formation. |

Discovery of Novel Catalytic Activities and Enhanced Catalytic Efficiencies

While organotin compounds are well-known for their role in reactions like the Stille coupling, the catalytic potential of unsymmetrical tetraalkylstannanes such as ethyltrimethylstannane is not fully explored. uobabylon.edu.iq Future research should aim to uncover new catalytic applications and enhance the efficiency of known transformations.

Key Research Objectives:

Lewis Acid Catalysis: The Lewis acidity of organotin compounds can be tuned by the nature of the organic substituents. Investigating the Lewis acidic properties of ethyltrimethylstannane and its derivatives could lead to the discovery of new catalytic activities in various organic transformations. lupinepublishers.com

Polymerization Catalysis: Diorganotin compounds are used as catalysts in the formation of polyurethanes and for the vulcanization of silicones. wikipedia.org Research into the potential of ethyltrimethylstannane-derived catalysts for polymerization reactions could open up new avenues in polymer chemistry. rjpbcs.com

Cross-Coupling Reactions: Beyond the Stille reaction, there is potential for ethyltrimethylstannane to participate in other types of cross-coupling reactions, possibly with different metal catalysts or under novel reaction conditions. Exploring these possibilities could expand the synthetic utility of this compound.

Exploration of New Applications in Advanced Materials Science

Organotin compounds have found applications as precursors for various materials. wikipedia.org The unique combination of ethyl and methyl groups in ethyltrimethylstannane could lead to materials with novel properties.

Key Research Objectives:

Precursors for Transparent Conducting Oxides (TCOs): Organotin compounds can be used as precursors for tin-based TCOs, which are essential components in solar cells and displays. Future research could investigate the use of ethyltrimethylstannane as a precursor for the deposition of doped or mixed-metal oxide thin films with tailored electronic and optical properties.

Functional Polymers: Incorporating ethyltrimethylstannane moieties into polymer backbones could lead to materials with interesting properties, such as enhanced thermal stability or unique refractive indices. uobabylon.edu.iq

Sensor Technology: The sensitivity of organotin compounds to various analytes suggests their potential use in chemical sensors. researchgate.net Research could focus on developing ethyltrimethylstannane-based sensors for the detection of specific molecules or ions.

| Material Application | Potential Advantage of Ethyltrimethylstannane | Research Direction |

| Transparent Conducting Oxides | Potential for controlled doping and film morphology. | Chemical vapor deposition (CVD) and sol-gel synthesis of tin oxide films. |

| Functional Polymers | Tunable properties based on the unsymmetrical alkyl groups. | Synthesis of tin-containing polymers and copolymers. |

| Chemical Sensors | Selective interactions with specific analytes. | Development of sensor arrays based on functionalized ethyltrimethylstannane. |

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. acs.org The application of advanced in situ spectroscopic techniques can provide invaluable insights into the reactive intermediates and transition states involved in reactions of ethyltrimethylstannane.

Key Research Objectives:

Operando Spectroscopy: The use of operando techniques, such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can allow for the real-time monitoring of reactions involving ethyltrimethylstannane. wikipedia.orgornl.gov This can help to identify key intermediates and elucidate reaction pathways under actual catalytic conditions. researchgate.net

Kinetic Studies: Detailed kinetic studies of reactions catalyzed by or involving ethyltrimethylstannane can provide quantitative information about reaction rates and the factors that influence them. nih.gov This data is essential for optimizing reaction conditions and for validating proposed mechanisms.

Characterization of Intermediates: The isolation and characterization of key intermediates, such as transmetalation complexes in cross-coupling reactions, can provide direct evidence for proposed mechanistic steps.

Computational Design and Rational Optimization of Ethyltrimethylstannane Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new catalysts and materials. acs.org

Key Research Objectives:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, bonding, and reactivity of ethyltrimethylstannane and its derivatives. This can provide insights into its stability, Lewis acidity, and preferred reaction pathways.

Predictive Modeling: The development of predictive models, potentially using machine learning algorithms, could enable the rapid screening of potential catalysts and reaction conditions for transformations involving ethyltrimethylstannane. sioc-journal.cnappliedclinicaltrialsonline.com This could significantly accelerate the discovery of new applications for this compound. arxiv.org

Catalyst Design: Computational methods can be used to design new ligands and catalyst systems that are specifically tailored to enhance the reactivity and selectivity of ethyltrimethylstannane in desired transformations. nih.gov

| Computational Approach | Application to Ethyltrimethylstannane | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction energies. | Understanding of reactivity and mechanistic pathways. |

| Predictive Modeling | Screening of catalysts and reaction conditions. | Accelerated discovery of new reactions and applications. |

| Rational Catalyst Design | In silico design of ligands and catalyst structures. | Development of more efficient and selective catalysts. |

Q & A

Q. What experimental methodologies are recommended for synthesizing ethyltrimethylstannane, and how can purity be ensured?

Ethyltrimethylstannane can be synthesized via alkylation of stannane precursors. A common approach involves reacting tin halides (e.g., SnCl₄) with Grignard reagents (e.g., ethylmagnesium bromide) in anhydrous conditions . Key steps include:

- Reaction stoichiometry : Maintain a 1:3 molar ratio of SnCl₄ to alkylating agent to avoid side products like di- or trialkylated species.

- Purification : Use fractional distillation under inert gas (argon) to isolate the product. Purity can be verified via NMR spectroscopy (e.g., observing a singlet for methyl groups in -NMR at ~0 ppm) .

- Safety : Handle in a fume hood due to organotin compounds’ toxicity and air sensitivity .

Q. How can spectroscopic techniques distinguish ethyltrimethylstannane from structurally similar organotin compounds?

- FTIR : The Sn-C stretching vibration in ethyltrimethylstannane appears at 450–550 cm, while bending modes for the ethyl group occur near 1250 cm. Compare with reference spectra of tetramethylstannane (Sn(CH₃)₄) to confirm substituent effects .

- NMR : -NMR shows distinct splitting patterns: methyl protons resonate as a singlet (δ 0.1–0.3 ppm), while ethyl CH₂ groups split into a quartet (δ 1.2–1.5 ppm) due to coupling with adjacent protons .

- Mass spectrometry : Look for isotopic clusters around m/z 208 (Sn has natural isotopes , , etc.) to confirm molecular identity .

Advanced Research Questions

Q. How do isotopic variations in tin affect the spectroscopic and reactivity profiles of ethyltrimethylstannane?

Tin has multiple isotopes (e.g., , , ), which cause splitting in NMR and IR spectra. For example:

- Isotopic splitting in FTIR : Monoisotopic H₄ exhibits narrower linewidths (~0.002 cm), enabling precise assignment of bending modes (e.g., 600–850 cm range) .

- Reactivity implications : Heavier isotopes (e.g., ) may slow reaction kinetics due to increased atomic mass, affecting Sn-C bond cleavage rates in decomposition studies .

Q. What mechanisms explain the thermal decomposition of ethyltrimethylstannane, and how can competing pathways be resolved?

Ethyltrimethylstannane decomposes via:

- Homolytic Sn-C cleavage : Produces ethyl and methyl radicals, detectable via ESR spectroscopy.

- Catalytic dissociation : On Sn-coated surfaces, decomposition accelerates due to surface-mediated radical recombination .

Methodological resolution : - Use controlled-temperature reactors with quartz surfaces to minimize catalytic effects.

- Monitor hydrogen evolution (a decomposition byproduct) via gas chromatography to quantify pathway dominance .

Q. How can conflicting NMR data on ethyltrimethylstannane’s stability in liquid ammonia be reconciled?

Early studies reported unstable quartets in -NMR for stannane in liquid ammonia, while later work observed stable quartets in monoglyme solutions. Proposed resolutions:

- Solvent effects : Ammonia’s high polarity destabilizes SnH₃⁻ ions, whereas monoglyme stabilizes the tin center via solvation .

- Experimental validation : Repeat NMR experiments with rigorous exclusion of oxygen and moisture, and compare chemical shifts (δ ~770 ppm in ammonia vs. δ ~800 ppm in monoglyme) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.